REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.CN1C(C(C2C=CC([N+]([O-])=O)=CC=2)=O)=CN=C1.N1(C2C=CC(CC3C(OC)=NC4C(C=3Cl)=CC(Br)=CC=4C)=CC=2)C=CC=N1>>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]([C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[O:9])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
Intermediate 21
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
Intermediate 20
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)C1=CC=C(CC=2C(=NC3=C(C=C(C=C3C2Cl)Br)C)OC)C=C1
|
Name
|
(4-aminophenyl)(1-methyl-1H-imidazol-5-yl)methanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)C1=CC=C(CC=2C(=NC3=C(C=C(C=C3C2Cl)Br)C)OC)C=C1
|
Name
|
Intermediate 20
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)C1=CC=C(CC=2C(=NC3=C(C=C(C=C3C2Cl)Br)C)OC)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |